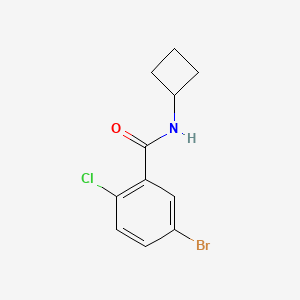
2-(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)ethanol is a chemical compound that features a trifluoromethyl group attached to a benzene ring, which is further connected to a triazole ring and an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)ethanol typically involves multiple steps. One common approach is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne to form a triazole ring. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can help in scaling up the production process while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: : The triazole ring can be reduced to form an amine.
Substitution: : The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include chromium(VI) oxide or potassium permanganate .
Reduction: : Typical reagents are sodium borohydride or lithium aluminum hydride .
Substitution: : Reagents like nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
Oxidation: : Ethanol can be converted to acetic acid.
Reduction: : The triazole ring can be reduced to form a triazole amine.
Substitution: : Various substituted triazoles can be synthesized depending on the nucleophile used.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound can be used in biological studies to understand the effects of trifluoromethyl groups on biological systems.
Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting diseases where the trifluoromethyl group can enhance the drug's properties.
Industry: : The compound can be used in the development of new materials with enhanced properties due to the presence of the trifluoromethyl group.
Mécanisme D'action
The mechanism by which 2-(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)ethanol exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can interact with various biological targets, potentially altering the activity of enzymes or receptors. The exact mechanism would need to be determined through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:
2-(1-(4-(trifluoromethyl)phenyl)ethanol: : Lacks the triazole ring.
2-(1-(4-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-3-yl)ethanol: : Different triazole isomer.
2-(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)ethanol: : Similar structure but different functional groups.
Propriétés
IUPAC Name |
2-[1-[[4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c13-12(14,15)10-3-1-9(2-4-10)7-18-8-11(5-6-19)16-17-18/h1-4,8,19H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBXGZPLIKPFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)CCO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














